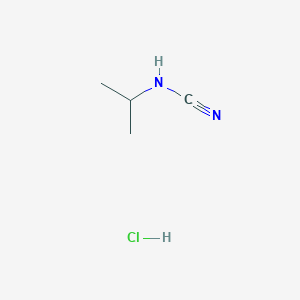

Cyano(propan-2-yl)amine hydrochloride

Description

Contextual Significance of Amines and Cyano-Functionalized Compounds

Amines and cyano-functionalized compounds are foundational pillars in the field of organic chemistry, each contributing unique reactivity and structural motifs to a vast array of molecules. Amines, as organic derivatives of ammonia (B1221849), are characterized by a nitrogen atom with a lone pair of electrons, rendering them basic and nucleophilic. pressbooks.pub This reactivity is central to their role in forming a multitude of chemical bonds and structures. msu.edu Amines are ubiquitous in nature and industry, forming the core of amino acids, alkaloids, pharmaceuticals, dyes, and polymers. libretexts.org Their ability to form coordination complexes with metal ions and to react with carbonyls to form imines further broadens their synthetic utility. pressbooks.pub

The cyano group (-C≡N), also known as a nitrile group, is a versatile functional group prized for its strong electron-withdrawing nature and its ability to be transformed into various other functionalities, such as carboxylic acids, amines, and amides. rsc.orglibretexts.org Nitriles are integral components in many pharmaceuticals, agrochemicals, and natural products. rsc.org The development of methods for introducing the cyano group, known as cyanation, is a significant area of research. rsc.org Compounds that contain both amine and cyano functionalities, like Cyano(propan-2-yl)amine hydrochloride, are of particular interest as they offer multiple points for chemical modification, enabling the construction of complex molecular architectures.

Historical Perspective of Isopropyl Amine and Cyanamide (B42294) Derivatives in Synthetic Chemistry

The history of isopropyl amine (also known as 2-aminopropane) is tied to the broader development of alkylamines in the chemical industry. wikipedia.org Isopropylamine (B41738) can be synthesized by the amination of isopropyl alcohol with ammonia, a method that has been refined for industrial-scale production. wikipedia.orggoogle.com Historically, it has served as a crucial intermediate and building block in the synthesis of a wide range of commercial products. wikipedia.org Its most significant applications have been in the agrochemical sector for the production of numerous herbicides, including atrazine (B1667683) and glyphosate. wikipedia.orgnih.gov Beyond agriculture, it is used in the synthesis of pharmaceuticals, rubber chemicals, dyes, and as a regulating agent for plastics. wikipedia.orgguidechem.com

The chemistry of cyanamide (H₂NCN) and its derivatives has a rich history dating back to the late 19th century. researchgate.net Initially, inorganic cyanamides like calcium cyanamide (CaNCN) were used primarily as fertilizers. researchgate.net The application of substituted organic cyanamides (compounds where one or both hydrogens of the amino group are replaced by organic groups) gained momentum more recently. nih.gov The development of synthetic routes to these compounds, often through the electrophilic cyanation of primary or secondary amines using reagents like cyanogen (B1215507) bromide, has been a key focus. researchgate.netcardiff.ac.uk In the last few decades, the use of substituted cyanamides in synthetic chemistry has expanded significantly, with applications in cycloaddition reactions, aminocyanation, and as electrophilic cyanide-transfer agents. researchgate.netnih.gov This evolution highlights a continuous search for new reagents and methods to harness the unique reactivity of the N-CN moiety. cardiff.ac.uk

Scope and Research Focus on this compound

Specific research focusing exclusively on this compound is limited, as it is primarily a building block rather than a final product. sigmaaldrich.cn However, its research significance can be understood by examining the reactivity of monosubstituted cyanamides (R-NH-CN). These compounds are valuable intermediates in organic synthesis due to the dual nature of the N-cyano group. researchgate.net

The primary research focus for compounds of this class involves their use as synthetic intermediates. The cyanation of secondary amines is a common method to produce disubstituted cyanamides, and conversely, the N-cyano-N-alkylamine structure can be a precursor to other functional groups. nih.govresearchgate.net For example, the cyanamide functional group can participate in reactions to form more complex structures like guanidines, ureas, and various heterocycles, which are important scaffolds in medicinal chemistry. cardiff.ac.uk

Research in this area often explores new and safer cyanating agents to synthesize N-cyanoamines, moving away from highly toxic traditional reagents. cardiff.ac.ukresearchgate.net The reactivity of the N-CN bond itself is also a subject of study, including its use in electrophilic cyanation reactions where the cyano group is transferred to another nucleophile. researchgate.netnih.gov Therefore, the research value of this compound lies in its potential to act as a versatile precursor for creating diverse and complex nitrogen-containing molecules for pharmaceutical and materials science applications.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H9ClN2 |

|---|---|

Molecular Weight |

120.58 g/mol |

IUPAC Name |

propan-2-ylcyanamide;hydrochloride |

InChI |

InChI=1S/C4H8N2.ClH/c1-4(2)6-3-5;/h4,6H,1-2H3;1H |

InChI Key |

BLKJJMLIHNUVOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC#N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Cyano Propan 2 Yl Amine Hydrochloride

Direct Synthetic Routes to Cyano(propan-2-yl)amine Hydrochloride

Direct routes are characterized by the formation of the free base, Cyano(propan-2-yl)amine, followed by its immediate conversion to the hydrochloride salt. These methods are often favored for their efficiency and step economy.

Reductive amination is a cornerstone method for forming carbon-nitrogen bonds and is highly effective for synthesizing secondary amines. harvard.edumasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. libretexts.org For the synthesis of Cyano(propan-2-yl)amine, this would involve the reaction of acetone (B3395972) (propan-2-one) with aminoacetonitrile (B1212223).

The reaction proceeds in two main steps:

Imine Formation: Acetone reacts with the primary amine group of aminoacetonitrile under mildly acidic conditions (typically pH 5-6) to form an N-isopropylideneaminoacetonitrile intermediate (an imine). youtube.com

Reduction: The imine is then reduced in situ to the target secondary amine. masterorganicchemistry.com A key aspect of this process is the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are frequently used because they are selective for the protonated imine over the starting ketone, preventing the unwanted reduction of acetone to isopropanol. harvard.edusigmaaldrich.com Sodium cyanoborohydride, in particular, is effective at a controlled pH, which allows for the selective reduction of the iminium ion as it forms. harvard.eduyoutube.com This controlled approach avoids the overalkylation that can be problematic with direct alkylation methods. masterorganicchemistry.com

Once the free base, Cyano(propan-2-yl)amine, has been synthesized and isolated, it is converted into its hydrochloride salt. This is a standard acid-base reaction where the lone pair of electrons on the amine's nitrogen atom accepts a proton from hydrochloric acid. youtube.comspectroscopyonline.com This conversion is often performed to improve the compound's stability, crystallinity, and solubility in certain solvents. spectroscopyonline.com

The typical procedure involves dissolving the free base amine in a suitable aprotic organic solvent, such as diethyl ether, toluene, or tert-butyl methyl ether. researchgate.net A solution of hydrochloric acid (either as a gas dissolved in an anhydrous solvent like ether or as a concentrated aqueous solution) is then added dropwise. researchgate.net The formation of the amine salt, which is an ionic compound, often results in its precipitation from the nonpolar organic solvent as a crystalline solid. youtube.comresearchgate.net The resulting solid can then be collected by filtration and dried. researchgate.net The use of anhydrous conditions is often preferred to prevent the incorporation of water into the crystal lattice. google.com

Indirect Synthetic Strategies Involving Cyano(propan-2-yl)amine Intermediates

Indirect strategies involve the creation of the Cyano(propan-2-yl)amine molecule as a stable intermediate, which may be isolated and purified before undergoing further reactions or conversion to the final hydrochloride salt.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer an efficient pathway to complex molecules. nih.govresearchgate.net The Strecker synthesis is a classic MCR that produces α-amino nitriles. nih.gov A variation of the Strecker reaction can be envisioned for the synthesis of Cyano(propan-2-yl)amine.

This pathway would involve the one-pot reaction of:

Acetone (the carbonyl compound)

Isopropylamine (B41738) (as the amine component)

A cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide like potassium cyanide (KCN).

The reaction mechanism begins with the condensation of acetone and isopropylamine to form an iminium ion. nih.gov This electrophilic intermediate is then attacked by the cyanide nucleophile to yield the final α-amino nitrile product, Cyano(propan-2-yl)amine. nih.gov MCRs are valued for their high atom and step economy, which reduces waste and simplifies synthetic procedures. nih.gov

This approach involves modifying existing molecules to install the required functional groups. One potential pathway is the N-alkylation of a primary amine building block. For instance, aminoacetonitrile could be reacted with an isopropylating agent, such as 2-bromopropane (B125204) or isopropyl tosylate, in the presence of a base. However, a significant challenge with direct alkylation of primary amines is the potential for polyalkylation, where the newly formed secondary amine reacts further to form a tertiary amine and even a quaternary ammonium (B1175870) salt. mnstate.edu Careful control of stoichiometry, often using a large excess of the starting amine, is required to favor monosubstitution. mnstate.edu

Alternatively, one could start with isopropylamine and introduce the cyanomethyl group. This could be achieved by reacting isopropylamine with a reagent like 2-chloroacetonitrile or 2-bromoacetonitrile. In this scenario, the isopropylamine acts as the nucleophile, displacing the halide to form the C-N bond and yield Cyano(propan-2-yl)amine. As with the previous example, controlling the reaction to prevent further alkylation is a key consideration.

The success of any synthetic methodology is critically dependent on the reaction conditions. Factors such as temperature, solvent, catalyst, pH, and reagent stoichiometry can have a profound impact on the yield and purity of this compound.

For reductive amination , pH control is vital, especially when using sodium cyanoborohydride, to ensure the imine is protonated and thus more reactive than the carbonyl group. harvard.edu The choice of solvent can affect the solubility of reactants and intermediates, influencing reaction rates.

In salt formation , the choice of solvent determines the solubility of the hydrochloride salt and thus the efficiency of its precipitation and recovery. The rate of acid addition and the reaction temperature can influence the size and morphology of the resulting crystals, which in turn affects their purity and ease of handling.

For multicomponent and derivatization reactions , the catalyst (if any), reaction temperature, and concentration of reactants are key variables. In alkylation reactions, for example, lower temperatures can help to control the reaction rate and reduce the likelihood of side products from overalkylation.

The table below summarizes the general influence of various reaction conditions on the synthesis.

| Synthetic Step | Parameter | Influence on Yield and Purity |

| Reductive Amination | pH | Crucial for selectivity; optimal pH (around 6-7) favors iminium ion reduction over carbonyl reduction. harvard.edu |

| Reducing Agent | Choice of agent (e.g., NaBH₃CN vs. Na(OAc)₃BH) affects selectivity and tolerance of other functional groups. masterorganicchemistry.com | |

| Temperature | Moderate temperatures are generally sufficient; higher temperatures may lead to side reactions. | |

| Salt Formation | Solvent | Aprotic, less polar solvents (e.g., diethyl ether) promote precipitation and high recovery of the salt. researchgate.net |

| Rate of Acid Addition | Slow addition can lead to larger, more pure crystals. | |

| Water Content | Anhydrous conditions prevent the formation of hydrates and can improve crystalline quality. google.com | |

| MCR / Derivatization | Stoichiometry | Use of excess amine can minimize polyalkylation in derivatization reactions. mnstate.edu |

| Catalyst | Presence and type of catalyst can significantly accelerate reaction rates and improve yields in MCRs. | |

| Temperature | Can influence reaction rate and selectivity; lower temperatures may be needed to control exothermic alkylations. |

Influence of Reaction Conditions on Product Yield and Purity

Solvent Effects in Synthesis

The choice of solvent is a critical parameter in the synthesis of α-aminonitriles, influencing reaction rates, equilibria, and even stereochemical outcomes. The synthesis, which involves the formation of an imine intermediate from propan-2-one and isopropylamine, followed by the nucleophilic addition of a cyanide source, is sensitive to the solvent's properties.

Polar aprotic solvents are often favored. For instance, in Lewis acid-catalyzed Strecker reactions involving ketones, dichloromethane (B109758) has been identified as a particularly effective solvent. Unlike coordinating solvents such as acetonitrile (B52724) or toluene, dichloromethane minimizes unwanted interactions with the catalyst, thereby enhancing its activity. The solvent's role extends to solubilizing reactants and stabilizing charged intermediates or transition states that form during the nucleophilic attack of the cyanide ion on the iminium intermediate. The interplay between the solvent and the catalytic system is crucial for achieving high yields and purity.

Table 1: Influence of Solvent Properties on α-Aminonitrile Synthesis

| Solvent Property | Effect on Reaction | Rationale |

|---|---|---|

| Polarity | Affects solubility of reactants and stabilization of intermediates. | Higher polarity can facilitate the reaction by stabilizing charged species. |

| Coordinating Ability | Can enhance or inhibit catalyst activity. | Non-coordinating solvents like dichloromethane are preferred for certain Lewis acid catalysts to prevent deactivation. |

| Protic/Aprotic Nature | Influences the equilibrium of imine formation. | Aprotic solvents are generally preferred to avoid side reactions with the cyanide source. |

Temperature and Pressure Optimization

Temperature and pressure are fundamental variables that are optimized to control reaction kinetics and thermodynamics. The formation of the imine intermediate is a reversible equilibrium reaction; temperature can be adjusted to shift this equilibrium. Subsequent addition of cyanide is typically exothermic, requiring temperature control to prevent side reactions or decomposition of the product.

For less reactive carbonyl compounds like ketones (in this case, propan-2-one), elevated pressure can be a valuable tool. High-pressure conditions (e.g., up to 0.8 GPa) have been shown to facilitate three-component Strecker reactions that are otherwise difficult to achieve, driving the reaction towards the more compact transition state and leading to the desired product. Conversely, subsequent steps, such as the reduction of the nitrile group if required, might involve temperature and pressure optimization to ensure selectivity. For example, in nitrile hydrogenations, lower temperatures often favor the formation of primary amines but may necessitate higher pressures to maintain an adequate reaction rate.

Table 2: General Effects of Temperature and Pressure

| Parameter | General Effect | Considerations for Cyano(propan-2-yl)amine Synthesis |

|---|---|---|

| Temperature | Influences reaction rate and chemical equilibrium. | Optimization is needed to balance the rate of imine formation against the stability of the α-aminonitrile product. |

| Pressure | Primarily affects reactions involving gases or with a significant change in molar volume. | High pressure can be employed to promote the reaction with the less reactive propan-2-one starting material. |

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of this compound. Various catalytic systems, including transition metals, organocatalysts, and Lewis acids, have been developed to facilitate the key bond-forming steps.

Transition Metal-Catalyzed Preparations

Transition metal catalysts offer powerful methods for forming the carbon-nitrogen and carbon-cyanide bonds necessary for the synthesis of α-aminonitriles. Methodologies such as the hydrocyanation of imines or the reductive amination of cyanohydrins can be mediated by a range of transition metals. For instance, nickel complexes have been utilized for the hydrocyanation of various substrates. Similarly, palladium-based catalysts are effective in transfer hydrocyanation reactions. These catalytic systems provide pathways that operate under mild conditions with high efficiency and selectivity, making them attractive for complex molecule synthesis.

Organocatalytic Methods

Organocatalysis has emerged as a significant strategy for α-aminonitrile synthesis, offering a metal-free alternative. These catalysts often operate by activating the electrophile (the imine) through hydrogen bonding. For example, thiourea-based catalysts can form hydrogen bonds with the imine nitrogen, increasing its electrophilicity and rendering it more susceptible to attack by the cyanide nucleophile. This approach is a cornerstone of asymmetric Strecker reactions, enabling the production of chiral α-aminonitriles with high enantioselectivity.

Lewis Acid Mediated Transformations

Lewis acids are highly effective catalysts for the Strecker reaction, particularly when using less reactive ketones as substrates. The Lewis acid coordinates to the nitrogen or oxygen atom of the imine or carbonyl group, respectively, which significantly increases the electrophilicity of the carbon atom. This activation facilitates the nucleophilic addition of cyanide, often provided by a source like trimethylsilyl cyanide (TMSCN).

A variety of Lewis acids have been shown to be effective, with metal triflates being particularly prominent. Gallium(III) triflate, for example, has been demonstrated to be a highly efficient catalyst for the direct three-component Strecker reaction of ketones. Other Lewis acids such as copper(II) triflate, indium(III) chloride, and bismuth(III) bromide have also been successfully employed in related transformations.

Table 3: Comparison of Catalytic Approaches for α-Aminonitrile Synthesis

| Catalytic Approach | Principle of Activation | Typical Catalysts |

|---|---|---|

| Transition Metal Catalysis | Oxidative addition, reductive elimination, migratory insertion. | Nickel, Palladium, Rhodium complexes. |

| Organocatalysis | Activation of imine via hydrogen bonding. | Thiourea derivatives, chiral Brønsted acids. |

| Lewis Acid Catalysis | Coordination to N or O atom, increasing electrophilicity of the imine/carbonyl carbon. | Ga(OTf)₃, Cu(OTf)₂, InCl₃, BiBr₃. |

Process Safety Considerations in Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough evaluation of process safety. This assessment is crucial to ensure safe, scalable, and robust manufacturing. [2 from initial search] Process safety laboratories in the pharmaceutical industry are responsible for evaluating the thermal and pressure hazards associated with all unit operations. [2 from initial search]

Key methodologies in process safety include:

Reaction Calorimetry: This technique is used to measure the heat evolved during the reaction (enthalpy of reaction) and the rate of heat release. This data is vital for designing appropriate cooling systems for large reactors to prevent thermal runaways.

Thermal Stability Screening: The thermal stability of all reactants, intermediates, products, and reaction mixtures is assessed using techniques like Differential Scanning Calorimetry (DSC). This helps to determine the maximum safe operating temperature and identify potential decomposition hazards.

Hazard Evaluation: A comprehensive hazard evaluation identifies potential risks throughout the manufacturing process. The outcome of these studies may lead to modifications in the process, the implementation of specialized equipment, or a determination that a process is not scalable without redevelopment. [2 from initial search]

For the synthesis of an amine hydrochloride, which often involves exothermic steps (e.g., neutralization with HCl) and potentially energetic intermediates, a deep understanding of the process thermodynamics and kinetics is essential for safe scale-up. [1 from initial search, 2 from initial search]

Chemical Reactivity and Mechanistic Investigations of Cyano Propan 2 Yl Amine Hydrochloride

Fundamental Reaction Pathways Involving the Amine Functionality

Nucleophilic Reactivity of the Amine Group

The nitrogen atom of the unprotonated Cyano(propan-2-yl)amine contains a lone pair of electrons, rendering it nucleophilic. vaia.comvaia.com As a secondary amine, its nucleophilicity is generally greater than that of primary amines due to the electron-donating effect of the two attached alkyl groups (an isopropyl group and a cyanomethyl group). masterorganicchemistry.com However, the bulky nature of the isopropyl group can introduce steric hindrance, which may temper its reactivity towards certain electrophiles compared to less hindered secondary amines. researchgate.net

The free amine form of Cyano(propan-2-yl)amine can participate in a variety of nucleophilic substitution and addition reactions. A primary example is the reaction with alkyl halides in a typical SN2 fashion to form a tertiary amine. The reaction proceeds via the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Another key reaction is nucleophilic addition-elimination with acyl chlorides or acid anhydrides to form amides. vaia.com In this mechanism, the amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, eliminating a chloride or carboxylate ion to yield the corresponding N-acyl-N-(propan-2-yl)aminoacetonitrile.

Protonation Equilibria and Salt Formation

The lone pair of electrons on the nitrogen atom makes the amine group basic, allowing it to readily react with acids. pressbooks.pubchemguide.co.uk In the presence of a strong acid such as hydrochloric acid (HCl), the amine acts as a Brønsted-Lowry base, accepting a proton to form a secondary ammonium (B1175870) salt, specifically Cyano(propan-2-yl)amine hydrochloride. spectroscopyonline.comquora.com

This acid-base reaction is an equilibrium process. In acidic solutions (low pH), the equilibrium lies far to the right, favoring the protonated ammonium salt form. pressbooks.pub Conversely, in the presence of a strong base, the ammonium salt is deprotonated, regenerating the neutral "free base" amine.

R₂NH + HCl ⇌ [R₂NH₂]⁺Cl⁻

The formation of the hydrochloride salt has a profound impact on the compound's physical properties. While the free amine is typically a less polar organic molecule, the resulting ammonium salt is an ionic compound. spectroscopyonline.com This ionic character significantly increases its water solubility and thermal stability, and often results in a crystalline solid with a higher melting point and less odor than the free base. pressbooks.pubspectroscopyonline.com This property is frequently utilized in the pharmaceutical industry to improve the bioavailability of drug molecules containing amine groups. spectroscopyonline.com

Transformations of the Cyano Group

The cyano (-C≡N) group is a versatile functional group that can undergo a range of transformations, including reduction, cycloaddition, and condensation reactions. nih.gov

Hydrogenation of the Nitrile Functionality

The nitrile group can be reduced to a primary amine through catalytic hydrogenation. bme.hu This transformation is of significant industrial importance for the synthesis of primary amines. bme.hu The reaction typically involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. google.comgoogle.com

For Cyano(propan-2-yl)amine, this reaction would yield N¹-isopropylethane-1,2-diamine. To prevent side reactions that could lead to secondary or tertiary amines, ammonia (B1221849) is often added during the hydrogenation of nitriles. google.com

Table 1: Typical Catalysts and Conditions for Nitrile Hydrogenation

| Catalyst | Typical Conditions | Reference |

|---|---|---|

| Raney Nickel | High pressure H₂, elevated temperature (e.g., 80°C), often in the presence of an amine or ammonia. | google.com |

| Palladium on Carbon (Pd/C) | Can be used for catalytic transfer hydrogenation with a hydrogen donor like ammonium formate (B1220265) at mild temperatures (25–40 °C). | bme.hu |

| Cobalt-based catalysts (e.g., Raney-Co) | High pressure H₂, elevated temperature. Often doped with other metals like Fe or Cr to improve selectivity. | google.com |

| Lithium Aluminum Hydride (LiAlH₄) | A strong reducing agent used in a non-aqueous solvent like dry ether, followed by an acidic workup. | researchgate.net |

Cycloaddition and Condensation Reactions

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions. A common example is the [3+2] dipolar cycloaddition with organic azides to form tetrazoles, a class of five-membered heterocyclic compounds. This reaction is often catalyzed by Lewis acids. Nitrile oxides are another class of 1,3-dipoles that react with nitriles in cycloaddition pathways. uchicago.edu

As an α-aminonitrile, Cyano(propan-2-yl)amine is a key substrate for condensation reactions, most notably the Strecker synthesis, which is a fundamental method for producing amino acids. mdpi.comwikipedia.org In this context, α-aminonitriles are formed from the condensation of an aldehyde or ketone, an amine, and a cyanide source. mdpi.comorganic-chemistry.org These aminonitrile intermediates can then undergo further reactions. For instance, they can react with aminothiols like cysteine, where the aminonitrile is trapped to form a five-membered thiazoline (B8809763) ring, which can subsequently be hydrolyzed to a dipeptide. researchgate.net

Reaction Mechanism Elucidation via Advanced Methodologies

Understanding the precise mechanisms of the reactions involving this compound requires a combination of advanced analytical and computational techniques. Since direct studies on this specific molecule are not prevalent, mechanistic elucidation relies on principles established from investigations of analogous secondary amines and aminonitriles.

Kinetic Studies: The rates of reaction can be monitored to understand the factors influencing reactivity. For example, kinetic studies on the nucleophilic reactions of primary and secondary amines have been performed by reacting them with electrophiles and monitoring the reaction progress using UV/Vis spectrophotometry. researchgate.netresearchgate.net Such studies allow for the determination of second-order rate constants and nucleophilicity parameters (N), providing quantitative data on how steric and electronic factors affect the amine's reactivity. researchgate.netresearchgate.net

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for identifying reaction intermediates and final products. For instance, IR spectroscopy can clearly distinguish between a secondary amine and its protonated hydrochloride salt by the appearance of a broad, strong N-H⁺ stretching band between 2700-3000 cm⁻¹ in the salt. spectroscopyonline.com NMR can be used to monitor the disappearance of starting materials and the appearance of products, providing structural information at each stage of a reaction.

Computational Chemistry: Modern computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. nih.govnih.gov DFT calculations can be used to model transition states, calculate activation energies, and predict the reactivity of functional groups. nih.govresearchgate.netacs.org For example, computational studies have been used to investigate the nucleophilic attack of thiols on nitriles, correlating calculated activation energies with experimentally measured reaction rates. nih.govacs.org Such an approach could be applied to model the hydrogenation, cycloaddition, or condensation reactions of Cyano(propan-2-yl)amine to predict the most likely reaction pathways and elucidate the structures of transient intermediates. nih.gov

Spectroscopic Monitoring of Reaction Intermediates

Detailed spectroscopic studies specifically monitoring the reaction intermediates of this compound are not extensively documented in publicly available scientific literature. However, the reactivity of the broader class of α-aminonitriles, to which this compound belongs, is often studied in the context of the Strecker synthesis. The formation of α-aminonitriles involves the reaction of an aldehyde or ketone with an amine and a cyanide source. The primary intermediate in this reaction is an imine, formed from the condensation of the amine and the carbonyl compound. organic-chemistry.org

For a reaction involving propan-2-amine (isopropylamine), the corresponding imine would be the initial intermediate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard methods for identifying such intermediates. In IR spectroscopy, the formation of the imine is characterized by the appearance of a C=N stretching band. Subsequent reaction with a cyanide source to form the α-aminonitrile, Cyano(propan-2-yl)amine, would be monitored by the disappearance of the imine peak and the appearance of a nitrile (C≡N) stretch.

While specific studies on this compound are lacking, research on similar amine reactions, such as the plasma polymerization of allylamine, has utilized chemical derivatization to determine the concentration of primary and secondary amines, providing a parallel for how reaction products and intermediates can be quantified. nih.gov Mechanistic studies on the formation of N-nitrosodimethylamine also highlight the identification of intermediates like 1,1-dimethylhydrazine (B165182) through kinetic modeling and experimental data, showcasing methodologies that could be applied to the study of this compound. rsc.org

Kinetic Studies and Reaction Rate Determination

The rate of formation of α-aminonitriles via the Strecker reaction is influenced by several factors, including pH, temperature, and the concentration of reactants. The rate-determining step can vary depending on the specific reaction conditions. For instance, in the hydrolysis of some aminonitriles, the rate-determining step has been observed to change in the presence of a co-solvent like methanol (B129727). acs.org

The following table illustrates hypothetical kinetic data for the formation of an α-aminonitrile, demonstrating how such data is typically presented.

| Experiment | Initial [Aldehyde] (M) | Initial [Amine] (M) | Initial [Cyanide] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 0.10 | 1.5 x 10⁻⁴ |

| 4 | 0.10 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly impact the reaction rate and mechanism of reactions involving α-aminonitriles. Polar solvents are generally preferred for the Strecker synthesis of α-aminonitriles as they can help to stabilize the charged intermediates. Water and ethanol (B145695) are commonly used solvents for this type of reaction.

In a study on N-acylated α-aminonitriles, it was found that the choice of cyanide source and solvent were critical. acs.org For instance, with potassium cyanide (KCN) as the cyanide source, the reaction showed broad solvent tolerability. acs.org However, when using trimethylsilyl (B98337) cyanide (TMSCN), the efficiency of the reaction was highly dependent on the solvent, with polar solvents that can solvate Lewis acids proving to be detrimental to the reaction yield. acs.org

The effect of solvent on the hydrolysis of aminonitriles has also been investigated. In a study of aminocapronitrile, the presence of methanol as a co-solvent with water was found to alter the reaction mechanism and the rate-determining step. acs.org Theoretical calculations on the reaction of aminonitriles with aminothiols also consider solvent effects in predicting reaction pathways. nih.gov

Radical Reaction Pathways in Amines

While many reactions of amines and aminonitriles proceed through ionic intermediates, radical pathways are also possible, particularly under specific conditions such as the presence of initiators or photochemical activation. The cyano group can act as a radical acceptor in cascade reactions, enabling the construction of various molecular structures. rsc.org

In the context of α-aminonitrile synthesis, some oxidative methods for the α-cyanation of secondary amines may involve radical intermediates. mdpi.com The involvement of radical species can be inferred from experiments using radical inhibitors. For example, in the acetic acid-catalyzed synthesis of α-aminonitriles, the addition of a radical inhibitor like 2,6-di-tert-butyl-4-methylphenol resulted in a significantly lower reaction conversion, suggesting a radical pathway is at play. mdpi.com

The general reactivity of amines in radical reactions is well-established, although specific studies on this compound are not available. The stability of the resulting α-amino radical is a key factor in determining the feasibility of such pathways.

Advanced Spectroscopic and Structural Characterization of Cyano Propan 2 Yl Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Cyano(propan-2-yl)amine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals unequivocally.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The isopropyl group should give rise to a doublet for the six equivalent methyl protons and a septet for the single methine proton, a characteristic splitting pattern due to spin-spin coupling. The methylene (B1212753) protons adjacent to the cyano group would likely appear as a singlet, or a more complex multiplet depending on the molecular conformation and potential coupling with the amine proton. The amine protons themselves are expected to produce a broad signal, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| (CH₃)₂CH- | 1.2 - 1.4 | Doublet | 6.0 - 7.0 |

| (CH₃)₂CH- | 3.0 - 3.5 | Septet | 6.0 - 7.0 |

| -CH₂CN | 3.6 - 3.8 | Singlet | N/A |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct carbon signals are expected. The two methyl carbons of the isopropyl group will be equivalent and thus produce a single signal at a characteristic upfield chemical shift. The methine carbon of the isopropyl group will appear at a more downfield position. The methylene carbon adjacent to the electron-withdrawing cyano group is expected to be shifted further downfield. The carbon of the cyano group itself will have a characteristic chemical shift in the 115-125 ppm range. scbt.comresearchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₂CH- | 18 - 25 |

| (CH₃)₂CH- | 45 - 55 |

| -CH₂CN | 35 - 45 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Heteronuclear NMR Techniques (e.g., HMBC, HSQC)

To confirm the assignments from ¹H and ¹³C NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are invaluable.

The Heteronuclear Single Quantum Coherence (HSQC) experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the methyl and methine groups of the isopropyl moiety to their corresponding carbon signals, as well as the methylene protons to their carbon.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key expected correlations would include:

Correlations from the methyl protons to the methine carbon of the isopropyl group.

Correlations from the methine proton to the methyl carbons and the methylene carbon.

Correlations from the methylene protons to the methine carbon and the cyano carbon.

These correlations would solidify the assignment of the entire molecular structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of Cyano(propan-2-yl)amine. This high-precision measurement allows for the determination of the elemental formula of the compound, confirming its composition of carbon, hydrogen, and nitrogen. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally observed value to provide strong evidence for the compound's identity.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibrations of the secondary amine hydrochloride.

C-H stretching: Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the alkyl groups (isopropyl and methylene).

C≡N stretching: A sharp, and typically medium to strong, absorption band around 2240-2260 cm⁻¹ is a clear indicator of the cyano group.

N-H bending: A band in the region of 1500-1600 cm⁻¹ would correspond to the N-H bending vibration.

C-N stretching: The C-N stretching vibration of the amine would likely appear in the 1000-1200 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (amine salt) | Stretching | 3200 - 3400 (broad) |

| C-H (alkyl) | Stretching | 2850 - 3000 |

| C≡N (nitrile) | Stretching | 2240 - 2260 (sharp) |

| N-H (amine salt) | Bending | 1500 - 1600 |

Note: These are predicted values and may vary based on the sampling method (e.g., KBr pellet, thin film).

By integrating the data from these advanced spectroscopic techniques, a complete and detailed structural characterization of this compound can be achieved, confirming its molecular formula, the connectivity of its atoms, and the presence of its key functional groups.

X-ray Diffraction Studies for Solid-State Structure

Single Crystal X-ray Crystallography

Single crystal X-ray crystallography offers an atomic-resolution view of a compound's solid-state structure. While specific crystallographic data for this compound is not widely published, analysis of structurally related compounds, such as N-(2-Cyanopropan-2-yl)isobutyramide, provides insight into the type of data obtained from such an experiment. researchgate.net In a typical analysis, a suitable single crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, and thus the atomic positions.

The process reveals critical crystallographic parameters that define the unit cell—the basic repeating unit of the crystal lattice. These parameters include the crystal system, space group, and unit cell dimensions. For instance, a related cyano-containing compound was found to crystallize in an orthorhombic system with a specific space group, providing a complete picture of its solid-state architecture. researchgate.net

Table 1: Illustrative Crystal Data for a Structurally Related Cyano Compound (Note: This data is for N-(2-Cyanopropan-2-yl)isobutyramide and serves as an example of typical crystallographic parameters.) researchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₁₄N₂O |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 11.452 (3) |

| b (Å) | 8.859 (2) |

| c (Å) | 19.352 (8) |

| Volume (ų) | 1963.3 (10) |

| Z | 8 |

Analysis of Intermolecular Interactions in Crystal Lattice

The crystal lattice is stabilized by a network of intermolecular forces. In the case of this compound, the primary interactions expected are strong ion-pairing and hydrogen bonds involving the protonated secondary amine and the chloride counter-ion. The ammonium (B1175870) group (R₂NH₂⁺) acts as a hydrogen bond donor, while the chloride ion (Cl⁻) is an effective hydrogen bond acceptor.

Chromatographic Techniques for Purity Assessment and Derivative Analysis

Chromatography is indispensable for separating and quantifying components in a mixture, making it a cornerstone for purity assessment and the analysis of reaction products.

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the analysis of non-volatile and thermally sensitive compounds like this compound. bldpharm.com These methods separate analytes based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For a polar compound such as this amine hydrochloride, reversed-phase chromatography is typically employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and ensure the amine is in its protonated form. Detection is commonly achieved using an ultraviolet (UV) detector, as the cyano and amine functionalities exhibit some absorbance in the lower UV range. UPLC, using smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC.

Table 2: Typical HPLC/UPLC Parameters for Analysis

| Parameter | Typical Setting |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over several minutes |

| Flow Rate | 0.3 - 0.6 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at ~210 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas chromatography is a high-resolution separation technique, but it is generally suitable only for volatile and thermally stable compounds. Primary and secondary amines like Cyano(propan-2-yl)amine are often too polar and prone to hydrogen bonding, leading to poor peak shapes (tailing) and potential degradation in the hot GC injection port. nih.gov

To overcome these limitations, chemical derivatization is employed. jfda-online.com This process converts the polar N-H group into a less polar, more volatile, and more thermally stable functional group. The resulting derivative can then be readily analyzed by GC-MS, which couples the separation power of GC with the identification capabilities of mass spectrometry.

Advanced Derivatization Strategies for Analytical Purposes

Derivatization not only enables GC analysis but can also be used to enhance detection sensitivity in both GC and LC. researchgate.netnih.gov The choice of reagent depends on the analyte and the analytical goal. For Cyano(propan-2-yl)amine, the secondary amine is the target for derivatization.

Common strategies include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) replaces the active hydrogen on the nitrogen with an acyl group. The resulting fluorinated amides are highly volatile and are particularly sensitive to electron capture detection (ECD) in GC. nih.gov

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. TMS derivatives are generally more volatile and thermally stable. jfda-online.com

Alkylation: This involves replacing the amine hydrogen with an alkyl group. For example, ethyl chloroformate (ECF) reacts with amines to form carbamates, which are suitable for GC-MS analysis. nih.gov

Fluorescent Tagging: For HPLC analysis, derivatization with a fluorescent reagent can dramatically improve detection limits. While not necessary for GC-MS, this is a key strategy for trace analysis in liquid chromatography.

These strategies are crucial for developing robust and sensitive analytical methods for the quantification and identification of this compound in various matrices. researchgate.net

Table 3: Common Derivatization Reagents for Amines

| Reagent Class | Example Reagent | Target Group | Resulting Derivative | Analytical Advantage |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Secondary Amine | N-Heptafluorobutyryl amide | Increased volatility for GC; Enhanced MS/ECD response nih.gov |

| Silylation | BSTFA | Secondary Amine | N-Trimethylsilyl amine | Increased volatility and thermal stability for GC jfda-online.com |

| Chloroformates | Ethyl Chloroformate (ECF) | Secondary Amine | Ethyl carbamate | Forms stable derivatives suitable for GC-MS analysis nih.gov |

Computational and Theoretical Studies of Cyano Propan 2 Yl Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are powerful computational tools used to predict the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are frequently employed to provide insights into molecular geometry, reaction pathways, and stability.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing a detailed view of molecular behavior in different environments.

Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The structure of Cyano(propan-2-yl)amine hydrochloride makes it an adept building block for creating intricate molecules. The cyano group can be converted into various other functionalities, such as amines, amides, and carboxylic acids, while the isopropylamine (B41738) portion provides a specific steric and electronic profile that can influence reaction outcomes. researchgate.net This dual functionality is exploited in numerous synthetic strategies to build molecular complexity. nih.gov

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making their synthesis a key focus of organic chemistry. nih.govrsc.org this compound is a valuable precursor for several important classes of these compounds, including biguanides and pyrimidines.

The synthesis of biguanides often involves the reaction of an amine hydrochloride with a cyanoguanidine. scholaris.caresearchgate.net This reaction takes advantage of the amine component of this compound, which acts as a nucleophile, attacking the nitrile carbon of cyanoguanidine under acidic conditions. scholaris.ca The process can be carried out through various methods, including direct fusion of the reagents at high temperatures or by heating them in a suitable solvent. nih.gov The use of copper salts can also facilitate this transformation. nih.gov The resulting N-isopropylbiguanide structure is a key feature in various biologically active molecules.

| Method | Reagents | Conditions | Typical Yields | Reference |

| Direct Fusion | Amine hydrochloride, Cyanoguanidine | 135–200 °C, 1-4 h | Moderate | nih.gov |

| Solvent Heating | Amine hydrochloride, Cyanoguanidine | High-boiling polar solvent (e.g., butanol), Reflux | Moderate to Excellent | scholaris.ca |

| Metal-Assisted | Amine, Arylcyanoguanidine, Copper(II) salts | Aqueous ethanol (B145695) | Variable | nih.gov |

For pyrimidine (B1678525) synthesis, the cyano group is a critical reactive handle. quimicaorganica.org Pyrimidines can be constructed through condensation reactions that bring together a three-carbon unit with an amidine or a related nitrogen-containing species. nih.govresearchgate.net In this context, derivatives of Cyano(propan-2-yl)amine can act as the nitrogen-containing component. The nitrile group itself can participate directly in cyclization reactions or be transformed into an amidine functionality, which then undergoes condensation to form the pyrimidine ring. nih.gov Various synthetic protocols exist, including metal-catalyzed cyclizations and condensations with other carbonyl-containing compounds. researchgate.netmdpi.com

Beyond its role as a direct precursor, this compound is a valuable intermediate in multi-step synthetic pathways. flinders.edu.aursc.org In such sequences, both the amine and cyano functionalities can be sequentially or selectively modified. For instance, the amine can be protected while the cyano group undergoes hydrolysis to a carboxylic acid. Subsequently, the amine can be deprotected and involved in an amide coupling reaction. This strategic manipulation allows for the controlled assembly of complex target molecules. askthenerd.comchegg.com The compound serves as a linchpin, connecting different fragments of a molecule through a series of controlled chemical transformations.

Contribution to Chiral Amine Synthesis

Chiral amines are crucial components in a vast number of pharmaceuticals and are widely used as catalysts and resolving agents in asymmetric synthesis. nih.govresearchgate.net The synthesis of enantiomerically pure amines is therefore a significant area of research. Precursors like this compound can be conceptually integrated into strategies aimed at producing chiral amines.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. One of the most powerful methods for synthesizing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov A related imine precursor could theoretically be synthesized from a derivative of Cyano(propan-2-yl)amine. Subsequent hydrogenation using a chiral transition-metal catalyst could then install the stereocenter with high enantioselectivity. Furthermore, modern synthetic methods involving transition-metal catalyzed C-H functionalization present opportunities for enantioselective transformations on substrates containing the isopropylamine motif. acs.org The development of N-heterocyclic carbene (NHC) catalysis has also opened new pathways for accessing chiral cyano-containing molecules, which can be further elaborated into chiral amines. researchgate.netresearchgate.net

In diastereoselective reactions, an existing chiral center in a molecule influences the creation of a new stereocenter. While this compound is itself achiral, it can be incorporated into a chiral molecule. Once part of a larger, chiral framework, the isopropylamine moiety can exert stereochemical control over subsequent reactions. The steric bulk of the isopropyl group can direct incoming reagents to one face of the molecule over the other, leading to the preferential formation of one diastereomer. This principle is fundamental in the synthesis of complex natural products and pharmaceuticals where precise control over multiple stereocenters is required.

Applications in Coordination Chemistry

While this compound itself is not typically used as a primary ligand in coordination chemistry, it is an essential building block for molecules that are, most notably biguanides. Biguanide (B1667054) derivatives, readily synthesized from the corresponding amine hydrochlorides, are excellent ligands for a variety of metal ions. nih.govnih.gov Upon deprotonation, the biguanide ligand can chelate to a metal center through its nitrogen atoms, forming stable complexes. These metal-biguanide complexes have applications in catalysis and material science. For example, the coordination of biguanides to copper has been explored in the context of catalytic reactions. nih.gov The properties of the resulting metal complex can be tuned by modifying the substituents on the biguanide ligand, for which this compound serves as a readily available starting material. nih.gov

Integration into Supramolecular Systems and Materials

The structure of this compound is well-suited for building higher-order structures through non-covalent interactions, a cornerstone of supramolecular chemistry and materials science.

As an ammonium (B1175870) salt, this compound possesses a protonated amino group that is an excellent hydrogen bond donor. The chloride anion, in turn, is a hydrogen bond acceptor. This donor-acceptor relationship can drive self-assembly processes, leading to the formation of ordered one-, two-, or three-dimensional networks. The isopropyl group provides steric bulk and hydrophobic character, which can further direct the packing arrangement in solid-state or solution-phase assemblies. Molecular recognition events could be engineered by designing host molecules with cavities or binding sites that are complementary in size, shape, and chemical nature to the cyano(propan-2-yl)ammonium cation.

Crystal engineering relies on the predictable control of intermolecular interactions to design crystalline solids with desired properties. For amine hydrochlorides, the strong and directional N-H···Cl hydrogen bonds are primary tools for constructing robust crystalline architectures. The interplay of these hydrogen bonds with weaker interactions, such as C-H···N or C-H···π interactions involving the nitrile group, can lead to complex and predictable packing motifs.

While the specific crystal structure of this compound is not publicly documented, data from other chiral α-aminonitriles demonstrate the principles of their solid-state arrangement. For instance, the crystal structure of (2S)-2-(benzhydrylamino)-2-(4-methylphenyl)acetonitrile reveals a monoclinic crystal system, indicating a highly ordered packing arrangement directed by intermolecular forces. nih.gov The study of such crystal structures provides insight into how aminonitrile molecules organize in the solid state, which is fundamental for designing materials with specific physical properties. nih.gov

Table 2: Illustrative Crystallographic Data for an α-Aminonitrile Data for (2S)-2-(benzhydrylamino)-2-(4-methylphenyl)acetonitrile, serving as an example for the class.

| Parameter | Value | Reference |

|---|---|---|

| Compound | (2S)-2-(benzhydrylamino)-2-(4-methylphenyl)acetonitrile | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21 1 | nih.gov |

| Unit Cell Dimension (a) | 10.8234 Å | nih.gov |

| Unit Cell Dimension (b) | 6.6783 Å | nih.gov |

| Unit Cell Dimension (c) | 12.8182 Å | nih.gov |

| Unit Cell Angle (β) | 108.8990° | nih.gov |

The cyano (-C≡N) group is a powerful functional moiety in the design of optoelectronic materials. Its electron-withdrawing nature and linear geometry influence the electronic structure and packing of molecules, which in turn affects their photophysical properties. Compounds incorporating cyano groups, often in conjunction with aromatic systems, are known as "cyano-luminogens." These materials can exhibit unique luminescent behaviors, such as aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state.

Furthermore, studies have shown that aminonitriles possess distinct chiroptical properties. Theoretical calculations of circular dichroism (CD) spectra for various aminonitriles reveal that these molecules exhibit significant enantiomeric excesses (ee) when interacting with circularly polarized light, particularly in the vacuum ultraviolet region. acs.org This intrinsic chirality and response to polarized light suggest that aminonitrile-based scaffolds could be explored for applications in chiroptical materials and devices. The development of new cyano-luminogens based on simple, chiral aminonitrile frameworks like this compound could lead to novel fluorescent sensors, emitters for displays, and materials for optical data storage. acs.org

Catalytic Applications and Investigations

Utilization as a Catalyst or Co-catalyst in Organic Reactions

Amine hydrochlorides can serve as catalysts or co-catalysts in a range of organic reactions, often leveraging the acidic proton and the amine moiety to facilitate transformations. Research into analogous compounds suggests that Cyano(propan-2-yl)amine hydrochloride could potentially be employed in reactions such as C-H amination and as a bifunctional reagent.

Amine hydrochloride salts have been demonstrated as effective bifunctional reagents in copper-catalyzed aminochlorination of maleimides. In these reactions, the amine hydrochloride provides both the amino group and the chloride, with hydrochloric acid being consumed in the reaction rather than being released as waste. This approach highlights an efficient use of the entire salt in the synthesis. rsc.org

Furthermore, organic photoredox catalysis has utilized primary amine hydrochloride salts for the direct aryl C-H amination of arenes. This method allows for the formation of C-N bonds under mild conditions, employing an acridinium (B8443388) photocatalyst. A variety of amino ester hydrochloride salts have been shown to be effective coupling partners in this transformation. nih.gov

The table below summarizes representative organic reactions where amine hydrochlorides or their parent amines act as catalysts or reagents, suggesting potential areas of application for this compound.

| Reaction Type | Role of Amine/Amine Salt | Catalyst System | Substrates | Ref. |

| Aminochlorination | Bifunctional Reagent | Copper-catalyzed | Maleimides | rsc.org |

| Aryl C-H Amination | Aminating Agent | Organic Photoredox Catalyst | Arenes, Amino Ester Hydrochlorides | nih.gov |

| Propargylic Amination | Aminating Agent | Copper-catalyzed with Chiral Ligands | Propargylic Esters, Amine Hydrochlorides | researchgate.net |

| Michael Addition | Organocatalyst | Secondary Amine with TFA co-catalyst | Cinnamaldehyde, N-methylindole | researchgate.net |

Role in Supported Catalytic Systems

The immobilization of amine functionalities onto solid supports is a well-established strategy to create heterogeneous catalysts with enhanced stability and recyclability. While specific examples involving this compound are not available, the general principles of supported amine catalysis can be extrapolated.

Solid-supported amines are extensively used in reactive CO2 capture (RCC), where they are paired with hydrogenation catalysts like metallic nanoparticles. acs.orgnih.gov In such systems, the amine groups on the support capture CO2, and the adjacent catalytic sites convert it into valuable chemicals. The chemical properties of the immobilized amine, such as linker length and degree of substitution, can be tuned to promote synergistic effects with the catalyst. acs.orgnih.gov

Amine-functionalized porous organic polymers (POPs) are another class of materials where amine groups are integrated into a solid support for applications like CO2 capture. rsc.org These materials can be functionalized through direct synthesis, grafting, or impregnation of amines. The choice of amine can influence the CO2 adsorption capacity, particularly at low partial pressures. rsc.org

The potential for this compound to be incorporated into such supported systems would depend on its reactivity and stability under the conditions required for immobilization and catalysis. The cyano group could potentially influence the electronic properties and binding capabilities of the amine, offering a unique handle for tuning the performance of the supported catalyst.

Mechanistic Insights into Catalytic Cycles Involving Amine Hydrochlorides

The catalytic activity of amines and their salts in organic reactions is often rationalized through the formation of key reactive intermediates, such as iminium and enamine ions. These intermediates modulate the reactivity of substrates, enabling a wide range of transformations.

In iminium catalysis, chiral secondary or primary amines react with α,β-unsaturated aldehydes or ketones to form iminium ions. This process lowers the energy of the LUMO of the π-system, activating the substrate for subsequent reactions like cycloadditions and conjugate additions. researchgate.net The acidity of the reaction medium can play a crucial role in the efficiency of this catalytic cycle. researchgate.net

Enamine catalysis, on the other hand, involves the reaction of an amine with a carbonyl compound to form an enamine. This intermediate then acts as a nucleophile, reacting with an electrophile. Mechanistic studies have shown that the reaction of the enamine with the electrophile and the subsequent hydrolysis of the resulting imine can be the rate-limiting steps in the catalytic cycle. researchgate.net

While these mechanisms are well-established for free amines, the role of amine hydrochlorides in catalysis can be more complex. The hydrochloride salt can act as a source of both the amine and a Brønsted acid (HCl). The in-situ generated HCl can participate in the catalytic cycle, for instance, by protonating intermediates or activating substrates. In some cases, the amine hydrochloride itself can be the active catalytic species.

A mechanistic model for the precipitation of amine hydrochloride salts in a confined impinging jet reactor highlights the competitive-consecutive reaction steps that can occur, emphasizing the importance of local reagent concentrations. acs.org While this study focuses on synthesis rather than catalysis, it provides insights into the fundamental reactivity of amine hydrochlorides.

Future Research Directions and Outlook

Development of Novel Green Synthetic Approaches

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize environmental benignity, efficiency, and sustainability. For α-aminonitriles like Cyano(propan-2-yl)amine hydrochloride, research is moving beyond traditional methods, such as the classic Strecker reaction, which often involve toxic cyanide sources and volatile organic solvents. bohrium.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.org

Future research will likely focus on several key areas:

Aqueous Synthesis: Expanding the use of water as a reaction solvent is a primary goal. bohrium.com Research has already demonstrated that catalysts like indium powder can efficiently promote the three-component synthesis of α-aminonitriles in water, offering excellent yields. beilstein-journals.org Future work could explore optimizing these aqueous systems for a wider range of aliphatic amines and ketones, relevant to this compound.

Heterogeneous and Recyclable Catalysts: The development of solid-supported, recyclable catalysts is crucial for sustainable industrial processes. Nano copper ferrite (B1171679) (CuFe₂O₄) has emerged as a reusable heterogeneous catalyst for α-aminonitrile synthesis, demonstrating the potential for easy separation and reuse. scispace.com Further investigation into materials like aluminosilicates (e.g., AlSBA-15) as nanotubular catalytic reactors could provide highly efficient and selective synthetic pathways.

Alternative Cyanide Sources: A significant green advancement involves replacing hazardous cyanide sources like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN). Research is exploring the use of non-toxic, easy-to-handle cyanide precursors such as hexacyanoferrate or even α-amino acids, which can be chemically converted to release cyanide in a controlled manner. mdpi.com This approach could dramatically improve the safety profile of α-aminonitrile synthesis.

| Approach | Key Feature | Potential Advantage | Future Research Focus |

|---|---|---|---|

| Aqueous Synthesis | Uses water as the primary solvent. | Environmentally friendly, reduced use of volatile organic compounds (VOCs). bohrium.com | Optimizing catalyst performance and substrate scope in aqueous media. |

| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants (e.g., solid catalyst in a liquid reaction). | Ease of catalyst separation and recyclability, improving process economy. scispace.com | Designing highly active and stable solid catalysts like nano copper ferrite. scispace.com |

| Alternative Cyanide Sources | Utilizes non-volatile or less toxic cyanide precursors. | Enhanced safety by avoiding direct handling of HCN or alkali metal cyanides. mdpi.com | Exploring biomass-derived cyanide sources and efficient cyanide-release catalysts. mdpi.com |

Exploration of New Reaction Pathways and Mechanistic Discoveries

While the Strecker synthesis remains a cornerstone for producing α-aminonitriles, future research is set to uncover novel reaction pathways and gain a deeper mechanistic understanding of both new and existing transformations. wikipedia.org The goal is to develop more efficient, selective, and versatile methods.

Key research directions include:

Organocatalysis: The use of small organic molecules as catalysts has become a powerful tool in synthesis. bohrium.commdpi.comresearchgate.net For α-aminonitriles, organocatalysts like those based on cinchona alkaloids or squaramides can promote asymmetric Strecker reactions, yielding chiral products with high enantioselectivity. mdpi.com Future work will focus on designing new, more efficient chiral organocatalysts for both Strecker-type and oxidative cross-coupling reactions. mdpi.com

Oxidative Cyanation: An alternative to the traditional three-component reaction is the direct α-cyanation of amines via C(sp³)-H bond functionalization. researchgate.net This approach, often catalyzed by transition metals or photocatalysts, offers a different strategy for constructing the aminonitrile framework. researchgate.net A significant area of future research is the development of metal-free, organocatalyzed oxidative cyanation methods.

Novel Reaction Scaffolds: Researchers are exploring variations that use different starting materials or reaction partners. For instance, a recently developed method synthesizes α-aminonitriles from readily available aminoacetonitrile (B1212223) using off-the-shelf ammonium (B1175870) salts as catalysts, completely avoiding the use of toxic cyanation reagents. nih.gov This represents a greener alternative to the classic Strecker reaction and opens pathways to chiral products through asymmetric catalysis. nih.govresearchgate.net Investigating reactions with amides instead of amines to directly produce N-acylated α-aminonitriles, which are valuable as protease inhibitors, is another promising avenue. acs.orgnih.gov

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry is an increasingly indispensable tool for accelerating discovery in chemical science. For α-aminonitriles, advanced modeling offers the potential to predict properties, elucidate complex reaction mechanisms, and design novel catalysts from first principles.

Future research in this area will likely involve:

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to map the entire reaction pathway of processes like the Strecker synthesis. beilstein-journals.orgnih.gov Such studies can reveal the precise roles of catalysts, solvents, and proton transfers, and identify rate-determining steps. beilstein-journals.orgnih.gov This fundamental understanding is critical for rationally optimizing reaction conditions and catalyst structures. For example, DFT studies have been used to calculate the activation energy barriers for different steps in the formation and subsequent hydrolysis of aminonitriles. beilstein-journals.orgnih.gov

Property Prediction: Ab initio calculations are powerful tools for predicting the physicochemical properties of molecules. This has been applied to aminonitriles in an astrochemical context to compute their circular dichroism spectra and predict how they might respond to polarized light, which is crucial for understanding the origins of homochirality in biomolecules. acs.org This approach can be extended to predict other properties, such as reactivity, stability, and spectral signatures, guiding experimental efforts. acs.orgnih.gov

Rational Catalyst Design: A major goal is the in silico design of catalysts. researchgate.net By computationally screening libraries of potential catalyst structures and evaluating their predicted activity and selectivity, researchers can prioritize the most promising candidates for synthesis. This approach can significantly reduce the experimental effort required to discover new, highly effective catalysts for producing specific α-aminonitriles, including chiral variants.

Integration into Novel Supramolecular Architectures

Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers exciting possibilities for creating new materials with tailored functions. ias.ac.in The functional groups within this compound—the amine, the nitrile, and the potential for hydrogen bonding—make it and related α-aminonitriles attractive building blocks for crystal engineering. uni-mainz.demdpi.comiqpc.de

Future research directions include:

Crystal Engineering with Aminonitriles: The primary amine and nitrile groups are excellent hydrogen bond donors and acceptors, respectively. researchgate.netrsc.org This allows them to form predictable intermolecular connections known as supramolecular synthons. ias.ac.in Future work could systematically explore how modifications to the aminonitrile structure influence crystal packing. By understanding and controlling these interactions, it may be possible to design crystalline materials with specific physical properties, such as solubility or stability.

Metal-Organic Frameworks (MOFs): While amino acids have been widely used as building blocks for biocompatible MOFs, the direct use of their aminonitrile precursors is a relatively unexplored area. mdpi.comresearchgate.net The nitrile and amine groups offer potential coordination sites for metal ions. Research could focus on designing and synthesizing novel MOFs using aminonitriles as organic linkers, potentially leading to materials with unique porous structures for applications in gas storage, separation, or catalysis.

Expanding Catalytic Applications

While much research focuses on the synthesis of α-aminonitriles, a compelling future direction is to explore the use of these compounds as catalysts or ligands themselves. Their inherent chirality (when synthesized asymmetrically) and the presence of coordinating nitrogen atoms make them promising candidates for applications in asymmetric catalysis.

Projected areas of research include:

Aminonitriles as Organocatalysts: Chiral aminonitriles derived from amino acids, such as L-valine nitrile, have already been investigated as organocatalysts for reactions like the aldol (B89426) condensation. whiterose.ac.uk This opens the door to exploring a wider range of aminonitriles, including those with structures analogous to Cyano(propan-2-yl)amine, as catalysts for various carbon-carbon bond-forming reactions.

Ligands for Asymmetric Metal Catalysis: The amine and nitrile functionalities can act as coordinating sites for transition metals. Chiral aminonitriles could be developed as novel ligands for metal complexes that catalyze asymmetric reactions. researchgate.netnih.gov The steric and electronic properties of the ligand could be fine-tuned by varying the substituents on the aminonitrile scaffold, providing a modular approach to developing highly selective catalysts for reactions such as hydrogenation, C-H functionalization, or conjugate additions. acs.orgrug.nl

Masked Reagent Equivalents: Metalated chiral aminonitriles can act as nucleophilic α-amino-acyl carbanion equivalents. This "umpolung" or polarity-inverted reactivity allows them to participate in reactions like asymmetric Michael additions, providing a powerful method for constructing complex chiral molecules. rsc.org

Astrochemical Implications and Extraterrestrial Chemistry

Perhaps one of the most fascinating future research avenues for α-aminonitriles lies beyond Earth, in the fields of astrochemistry and the origins of life. These molecules are considered crucial intermediates in the formation of amino acids in extraterrestrial environments. nih.gov

Key future investigations will likely target:

Prebiotic Synthesis Pathways: The Strecker synthesis is a plausible mechanism for the formation of amino acids found in carbonaceous meteorites. nih.gov Laboratory experiments simulating astrophysical conditions—such as the thermal processing of ices containing methanimine, ammonia (B1221849), and hydrogen cyanide—have demonstrated the formation of aminoacetonitrile, the precursor to glycine. wikipedia.org Future studies will continue to explore these prebiotic pathways under a variety of simulated interstellar and planetary conditions.

Role in Homochirality: The origin of the single-handedness (homochirality) of amino acids in terrestrial life is a profound scientific mystery. One leading hypothesis suggests an extraterrestrial origin, where asymmetric photolysis by circularly polarized light in star-forming regions created a slight excess of one enantiomer. Computational studies predict that aminonitriles, more so than amino acids themselves, are the key precursors where this enantiomeric excess would have been established. acs.org Future research, including the analysis of samples from asteroids, will seek to detect aminonitriles and measure their enantiomeric excess, which could provide direct evidence for this hypothesis. acs.org

| Research Area | Hypothesized Role of α-Aminonitriles | Key Evidence / Rationale | Future Outlook |

|---|---|---|---|

| Prebiotic Chemistry | Direct precursors to amino acids via Strecker-like synthesis in interstellar ices and on meteorite parent bodies. nih.gov | Detection of amino acids in meteorites; lab simulations forming aminonitriles under astrophysical conditions. wikipedia.org | Direct detection of aminonitriles in comets, meteorites, and interstellar clouds. |

| Origin of Homochirality | The molecular species upon which an initial enantiomeric excess was induced by asymmetric astrophysical processes (e.g., circularly polarized light). acs.org | Computational models show aminonitriles are more likely than amino acids to develop an excess from photolysis. acs.org | Measuring the enantiomeric excess of aminonitriles in pristine extraterrestrial samples (e.g., from asteroid return missions). |

Conclusion

Summary of Key Research Findings on Cyano(propan-2-yl)amine Hydrochloride

A thorough review of scientific literature and chemical databases reveals a significant scarcity of research focused specifically on this compound. The compound is primarily cataloged by chemical suppliers, which provide fundamental identification data.

Table 1: Basic Chemical Identifiers for this compound